molecular formula C14H12O2 B8564008 2-Methoxy-9H-fluoren-9-OL CAS No. 92254-10-9

2-Methoxy-9H-fluoren-9-OL

Cat. No. B8564008
CAS RN: 92254-10-9
M. Wt: 212.24 g/mol
InChI Key: IJLRCJSWVQQRDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05079260

Procedure details

A solution of 2-methoxy-9-fluorenon (6 g, 28.5 mmol) in 30 mL of THF was charged with 1M THF solution of BH3 -THF complex (60 mL, 60 mmol) at 0° C. The reaction mixture was stirred for 6 hr at room temperature, then quenched with water (100 mL). The resulting precipitate was filtered off, washed with water and dried to afford 5.6 g (93.3%) of pure 2-methoxy-9-fluorenol.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
93.3%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:15]=[CH:14][C:13]2[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6](=[O:16])[C:5]=2[CH:4]=1>C1COCC1>[CH3:1][O:2][C:3]1[CH:15]=[CH:14][C:13]2[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[CH:6]([OH:16])[C:5]=2[CH:4]=1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
COC1=CC=2C(C3=CC=CC=C3C2C=C1)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 6 hr at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with water (100 mL)
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COC1=CC=2C(C3=CC=CC=C3C2C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: PERCENTYIELD 93.3%
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.